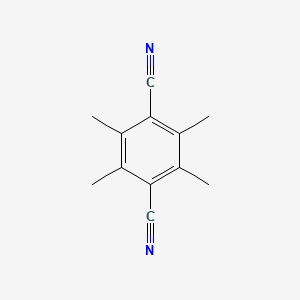

2,3,5,6-Tetramethylterephthalonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2,3,5,6-tetramethylbenzene-1,4-dicarbonitrile |

InChI |

InChI=1S/C12H12N2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h1-4H3 |

InChI Key |

QXZOTYQXMMTSQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C#N)C)C)C#N)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,3,5,6 Tetramethylterephthalonitrile

Established Synthetic Routes for 2,3,5,6-Tetramethylterephthalonitrile

Traditional methods for the synthesis of aryl nitriles have been adapted for the preparation of 2,3,5,6-tetramethylterephthalonitrile. These routes often involve the conversion of pre-functionalized durene derivatives.

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides, typically using copper(I) cyanide. wikipedia.orgsynarchive.comchem-station.com This reaction, originally reported by Karl Wilhelm Rosenmund and further developed by Julius von Braun, involves the nucleophilic substitution of a halogen atom on an aromatic ring with a cyanide group. wikipedia.orgsynarchive.com The reaction is generally carried out at elevated temperatures in a polar, high-boiling solvent such as pyridine (B92270) or N,N-dimethylformamide (DMF). numberanalytics.com

For the synthesis of 2,3,5,6-tetramethylterephthalonitrile, a suitable starting material would be a 1,4-dihalo-2,3,5,6-tetramethylbenzene, such as 1,4-dichloro-2,3,5,6-tetramethylbenzene or 1,4-dibromo-2,3,5,6-tetramethylbenzene. The reaction would proceed in a stepwise or simultaneous manner to replace both halogen atoms with nitrile groups.

General Reaction Scheme:

X-C₆(CH₃)₄-X + 2 CuCN → NC-C₆(CH₃)₄-CN + 2 CuX

(where X = Cl, Br)

Challenges associated with the Rosenmund-von Braun reaction include the often harsh reaction conditions (high temperatures) and the use of stoichiometric amounts of toxic copper cyanide, which can complicate product purification. numberanalytics.com

The cyanation of aryl halides is a broader category of reactions that encompasses the Rosenmund-von Braun reaction but also includes more modern, catalytic methods. researchgate.nettaylorandfrancis.com These reactions are fundamental in organic synthesis for the introduction of the nitrile functionality, which is a versatile precursor for various other functional groups.

In the context of synthesizing 2,3,5,6-tetramethylterephthalonitrile, this approach would again start from a 1,4-dihalo-2,3,5,6-tetramethylbenzene. The choice of cyanide source and catalyst is crucial for the efficiency of the reaction. Various cyanide sources can be employed, including copper(I) cyanide, sodium cyanide, potassium cyanide, and zinc cyanide. taylorandfrancis.com Palladium- and nickel-based catalysts have emerged as powerful tools for this transformation, often allowing for milder reaction conditions and lower catalyst loadings compared to the classical copper-mediated reactions. nih.gov

For instance, a palladium-catalyzed cyanation might involve the use of a palladium(0) source, a phosphine (B1218219) ligand, and a cyanide source like zinc cyanide. The catalytic cycle typically involves oxidative addition of the aryl halide to the metal center, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile.

A common and practical approach to 2,3,5,6-tetramethylterephthalonitrile involves a multistep sequence starting from the readily available hydrocarbon 1,2,4,5-tetramethylbenzene, also known as durene. nih.govnist.govfishersci.casigmaaldrich.com This method typically involves the initial halogenation of the durene ring to introduce leaving groups at the 1 and 4 positions, followed by a cyanation reaction.

A representative synthetic sequence is as follows:

Dihalogenation of Durene: Durene is first subjected to a dihalogenation reaction, typically chlorination or bromination, to yield 1,4-dihalo-2,3,5,6-tetramethylbenzene. This reaction is usually carried out in the presence of a Lewis acid catalyst.

Cyanation: The resulting dihalodurene is then converted to 2,3,5,6-tetramethylterephthalonitrile using one of the cyanation methods described above, such as the Rosenmund-von Braun reaction or a palladium/nickel-catalyzed cyanation.

This multistep approach allows for the utilization of a simple and inexpensive starting material and provides a reliable route to the desired product, although it involves multiple synthetic operations.

Advanced Synthetic Strategies for 2,3,5,6-Tetramethylterephthalonitrile

More recent research has focused on developing more direct, efficient, and environmentally benign methods for the synthesis of aryl nitriles, including 2,3,5,6-tetramethylterephthalonitrile. These advanced strategies often rely on the development of novel catalytic systems and reaction conditions.

A significant advancement in the synthesis of aromatic dinitriles is the direct ammoxidation of xylenes. This process involves the reaction of a xylene isomer with ammonia (B1221849) and oxygen in the vapor phase over a solid catalyst at high temperatures. This method offers a more atom-economical and direct route compared to the multi-step sequences involving halogenation and cyanation.

For the synthesis of 2,3,5,6-tetramethylterephthalonitrile, the ammoxidation of durene (1,2,4,5-tetramethylbenzene) is the analogous transformation. The reaction directly converts the methyl groups into nitrile groups in a single step.

General Reaction Scheme:

C₆H₂(CH₃)₄ + 2 NH₃ + 3 O₂ → NC-C₆(CH₃)₄-CN + 6 H₂O

The efficiency and selectivity of this process are highly dependent on the catalyst and the reaction conditions, such as temperature, pressure, and the molar ratio of reactants. Research in this area focuses on optimizing these parameters to maximize the yield of the desired dinitrile and minimize the formation of byproducts, such as the corresponding mononitrile or oxidation products.

One study on the ammoxidation of p-xylene (B151628) to terephthalonitrile (B52192) using a P-87 catalyst found that a reaction temperature of 380°C, an ammonia to p-xylene ratio of 10, an air to p-xylene ratio of 30, and a space velocity of 1190 h⁻¹ resulted in a 98.8% conversion of p-xylene with a 91.3% molar yield of terephthalonitrile. researchgate.net While specific data for durene ammoxidation is less commonly published, these conditions provide a starting point for optimization.

The development of novel catalysts is at the forefront of advancing the synthesis of 2,3,5,6-tetramethylterephthalonitrile, particularly for the direct ammoxidation route. Vanadium-antimony oxide (V-Sb-O) based catalysts have shown significant promise for the ammoxidation of various alkylaromatics. wikipedia.org These catalysts are often supported on materials like alumina (B75360) to enhance their stability and activity.

The composition of the V-Sb-O catalyst, including the ratio of vanadium to antimony and the presence of other promoters, can significantly influence the catalytic performance. The goal is to develop a catalyst that is highly active for the conversion of the methyl groups while being selective towards the formation of the nitrile groups and resistant to deactivation under the harsh reaction conditions.

For instance, research on propane (B168953) ammoxidation has shown that catalysts containing both α-Sb₂O₄ and SbVO₄ phases are highly selective for acrylonitrile (B1666552) formation. synarchive.com This suggests that the specific phases and their interplay within the catalyst structure are critical for achieving high selectivity in ammoxidation reactions. While not directly studying durene, these findings provide valuable insights into the design of effective catalysts for the synthesis of 2,3,5,6-tetramethylterephthalonitrile.

Coordination Chemistry of 2,3,5,6 Tetramethylterephthalonitrile

Electronic Structure and Bonding in 2,3,5,6-Tetramethylterephthalonitrile Coordination Systems

Without primary research data on this specific compound's behavior as a ligand in metal complexes, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. General principles of nitrile ligand coordination could be discussed, but this would violate the strict instruction to focus solely on 2,3,5,6-tetramethylterephthalonitrile.

Advanced Coordination Polymers Incorporating 2,3,5,6-Tetramethylterephthalonitrile

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or detailed data on advanced coordination polymers incorporating 2,3,5,6-tetramethylterephthalonitrile as a primary ligand could be identified. The existing body of research on coordination chemistry does not appear to have explored the use of this particular compound in the synthesis of such polymeric structures.

While research on related dinitrile or aromatic ligands in the formation of coordination polymers is available, the explicit use and characterization of 2,3,5,6-tetramethylterephthalonitrile in this context remains unreported. Consequently, detailed research findings, including synthetic methodologies, structural analyses, and the properties of coordination polymers derived from this specific ligand, are not available in the current scientific literature. Therefore, the creation of data tables and a detailed discussion on this topic is not feasible at this time.

Supramolecular Chemistry and Self Assembly of 2,3,5,6 Tetramethylterephthalonitrile

Halogen Bonding Interactions Involving 2,3,5,6-Tetramethylterephthalonitrile

Halogen bonding is a highly directional and tunable non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). researchgate.netnih.gov This interaction has become a powerful tool in crystal engineering for the predictable assembly of molecules. researchgate.net

The nitrogen atoms of the cyano groups in 2,3,5,6-tetramethylterephthalonitrile (TMTPN) act as effective halogen bond acceptors. In the absence of other, more dominant functional groups, the cyano moiety can readily engage in halogen bonding. rsc.org This capability has been demonstrated in co-crystals formed with potent halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB). rsc.orgnih.gov The interaction typically involves the lone pair of the nitrogen atom and the electropositive σ-hole on the halogen atom of the donor molecule, leading to the formation of defined C–I···N halogen bonds. rsc.orgnih.gov Theoretical studies on analogous systems confirm that cyano groups can significantly enhance the strength of halogen bonds. researchgate.net

Table 1: Examples of Halogen Bonding Interactions

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Motif | Reference |

|---|---|---|---|

| 1,4-Diiodotetrafluorobenzene (1,4-DITFB) | 2,3,5,6-Tetramethylterephthalonitrile (TMTPN) | C–I···N | rsc.org |

| 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) | 1,10-Phenanthroline Derivatives | C–I···N | nih.gov |

The four methyl groups on the benzene (B151609) ring of TMTPN exert significant steric and electronic influence on its assembly behavior.

Steric Influence : Halogen bonds are known to be more sensitive to steric effects compared to hydrogen bonds due to the larger van der Waals radii of halogen atoms. mdpi.com The methyl groups ortho to the cyano functions create a sterically hindered environment around the nitrogen atoms. This steric bulk can influence the geometry of the halogen bond, potentially affecting bond angles and distances, and may prevent the formation of certain supramolecular motifs that would be accessible to less substituted analogs.

Electronic Influence : Methyl groups are electron-donating, which increases the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the cyano groups. This electronic enrichment enhances the nucleophilicity of the nitrogen atoms, making them stronger halogen bond acceptors. This effect counteracts the steric hindrance to some degree, promoting the formation of stable halogen-bonded assemblies.

Construction of 2,3,5,6-Tetramethylterephthalonitrile-Based Supramolecular Assemblies

The predictable nature of non-covalent interactions involving TMTPN allows for its use in constructing higher-order supramolecular structures, including one-, two-, and three-dimensional networks. rsc.orgnih.gov

Co-crystallization is a primary strategy for incorporating TMTPN into multicomponent crystalline materials. figshare.com This technique involves combining stoichiometric amounts of two or more different neutral molecules to form a new, homogeneous crystalline phase. nih.gov A key example is the co-crystallization of TMTPN with 1,4-diiodotetrafluorobenzene (1,4-DITFB). rsc.org In this system, the ditopic nature of both the acceptor (TMTPN) and the donor (1,4-DITFB) facilitates the formation of infinite one-dimensional (1D) chains through C–I···N halogen bonds. rsc.orgnih.gov Such strategies, which rely on the geometric and chemical complementarity of the components, are fundamental to crystal engineering. figshare.com

Hydrogen Bonding : If co-formers possess hydrogen bond donor groups (e.g., -OH, -NH), these can interact with the cyano nitrogen atoms, competing with or complementing halogen bonds. nih.gov

π-π Stacking : The electron-rich aromatic core of TMTPN can engage in stacking interactions with other aromatic molecules, including other TMTPN or co-former molecules. The stability of the crystal packing is often an interplay between directional forces like halogen bonds and less directional, but cumulatively significant, stacking forces. nih.govnih.gov

C–H···π Interactions : The methyl hydrogens of TMTPN can act as weak hydrogen bond donors, interacting with the π-systems of adjacent aromatic rings, further stabilizing the three-dimensional packing.

The final supramolecular architecture results from a delicate balance of these competing and cooperating interactions. nih.govnih.gov

Design of Stimuli-Responsive Supramolecular Architectures with 2,3,5,6-Tetramethylterephthalonitrile

The design of stimuli-responsive or "smart" materials, which change their properties in response to external signals like light, heat, or mechanical force, is a major goal in materials science. rsc.org While specific examples of stimuli-responsive systems incorporating 2,3,5,6-tetramethylterephthalonitrile are not yet widely reported, established design principles for halogen-bonded co-crystals provide a clear blueprint for their potential development.

A promising strategy involves the co-crystallization of a halogen bond acceptor like TMTPN with a photo-responsive halogen bond donor. For instance, studies have shown that co-crystals formed between halogen bond donors and alkoxyazopyridine derivatives exhibit excellent photoresponsive behavior. The azobenzene (B91143) unit undergoes a reversible trans-cis isomerization upon UV irradiation, which can disrupt or alter the crystal packing and, consequently, the material's properties.

Table 2: Conceptual Design for a Stimuli-Responsive TMTPN System

| Component A (Acceptor) | Component B (Stimuli-Responsive Donor) | Interaction | Stimulus | Potential Response |

|---|---|---|---|---|

| 2,3,5,6-Tetramethylterephthalonitrile | Azobenzene-based iodo-compound | C–I···N Halogen Bond | UV/Visible Light | Change in color, solubility, or crystal morphology |

By pairing TMTPN with a photo-switchable co-former, it is conceptually straightforward to design a halogen-bonded supramolecular architecture that responds to light. Similarly, incorporating TMTPN into co-crystals with components known to undergo thermal phase transitions could yield thermoresponsive materials, where halogen bonds mediate the structural changes.

Hierarchical Self-Assembly and Ordered Nanostructures from 2,3,5,6-Tetramethylterephthalonitrile

Currently, there is a notable lack of specific research in publicly accessible literature detailing the hierarchical self-assembly and the formation of ordered nanostructures directly from 2,3,5,6-tetramethylterephthalonitrile. While the fundamental principles of supramolecular chemistry suggest that this molecule should participate in self-assembly processes, detailed experimental studies and characterizations of the resulting nanostructures are not available.

The self-assembly of organic molecules is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. For terephthalonitrile (B52192) derivatives, the nitrile groups can act as hydrogen bond acceptors, and the aromatic ring provides a platform for π-π stacking interactions. The methyl groups in 2,3,5,6-tetramethylterephthalonitrile would sterically influence these interactions, potentially leading to unique, ordered three-dimensional arrays.

In related systems, such as terephthalic acid and its analogs, self-assembly into well-defined patterns on surfaces has been observed. These studies highlight how subtle changes in molecular structure and solvent can significantly impact the resulting two-dimensional crystalline forms. For instance, investigations into the self-assembly of substituted terephthalic acids at liquid/solid interfaces have revealed the formation of "brickwork-like" patterns. However, direct extrapolation of these findings to 2,3,5,6-tetramethylterephthalonitrile is speculative without specific experimental evidence.

Similarly, crystal structure analyses of halogenated terephthalonitrile derivatives, like 2,3,5,6-tetrabromoterephthalonitrile, show the formation of planar sheet structures driven by C≡N⋯Br interactions. nih.gov This indicates the potential for directional intermolecular interactions to guide the formation of extended structures.

The formation of hierarchical nanostructures typically involves a multi-step process where individual molecules first assemble into primary building blocks, which then organize into larger, more complex architectures. The specific morphology of these nanostructures (e.g., nanofibers, nanorods, vesicles) is highly dependent on the intrinsic properties of the molecule and the experimental conditions, such as solvent, temperature, and concentration.

Further research is required to elucidate the specific pathways and products of the hierarchical self-assembly of 2,3,5,6-tetramethylterephthalonitrile. Such studies would involve techniques like scanning tunneling microscopy (STM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) to visualize the formed nanostructures, coupled with spectroscopic methods to understand the underlying intermolecular interactions.

Integration of 2,3,5,6 Tetramethylterephthalonitrile in Advanced Materials Research

2,3,5,6-Tetramethylterephthalonitrile as a Monomer for Polymeric Materials

The dinitrile functionality of 2,3,5,6-tetramethylterephthalonitrile allows it to serve as a monomer for the synthesis of advanced polymeric materials, particularly microporous organic polymers. These materials are characterized by their high thermal stability, chemical resistance, and intrinsic porosity, which arise from the covalent assembly of rigid monomer units.

The primary polymerization mechanism for aromatic dinitriles like 2,3,5,6-tetramethylterephthalonitrile is cyclotrimerization. In this reaction, three nitrile groups react to form a highly stable, six-membered aromatic 1,3,5-triazine (B166579) ring. When a monomer possesses two nitrile groups (a dinitrile), this reaction can proceed in a step-growth manner to form a cross-linked polymer network. Each triazine ring acts as a trifunctional node connecting three monomer units.

This polymerization is most commonly achieved through ionothermal synthesis . nih.govrsc.org In this method, the aromatic dinitrile monomer is heated in a molten inorganic salt, typically zinc chloride (ZnCl₂), at high temperatures (e.g., 400–600 °C). hhu.de The molten ZnCl₂ serves multiple roles: it acts as a high-boiling point solvent for the monomer, a Lewis acid catalyst to activate the nitrile groups for cyclotrimerization, and a templating agent that helps to form a porous structure. hhu.de

Alternative, milder methods have also been developed. One such approach uses strong Brønsted acids, like trifluoromethanesulfonic acid (TFMS), to catalyze the cyclotrimerization at or near room temperature. hhu.de Another strategy involves a two-step process where an amorphous, non-porous polymer network is first created using a Brønsted acid. This precursor polymer is then converted into a more ordered, microporous covalent triazine framework (CTF) under ionothermal conditions. rsc.org This two-step method enhances safety and scalability by preventing the sublimation of small molecule monomers at high temperatures. rsc.org

Polymers derived from 2,3,5,6-tetramethylterephthalonitrile are classified as Porous Organic Polymers (POPs) or, more specifically, Covalent Triazine Frameworks (CTFs), which are a subclass of Covalent Organic Frameworks (COFs). nih.gov

The topology of these materials is a 2D or 3D network consisting of the tetramethylphenylene units from the monomer linked by 1,3,5-triazine rings. The planarity and C₃ symmetry of the triazine linker combined with the C₂ symmetry of the dinitrile monomer lead to the formation of a highly cross-linked and rigid structure.

The microstructure is typically amorphous or partially crystalline. rsc.org The resulting polymers are inherently microporous due to the inefficient packing of the rigid, non-planar polymer chains. The four methyl groups on the benzene (B151609) ring of the 2,3,5,6-tetramethylterephthalonitrile monomer contribute significant steric hindrance, preventing the polymer network from collapsing into a dense, non-porous state and thus ensuring permanent porosity. The properties of these polymers, such as surface area and pore size, are highly dependent on the synthetic conditions.

| Polymer Type | Monomer | Linkage | Typical Synthesis | Key Microstructural Feature |

| Covalent Triazine Framework (CTF) | 2,3,5,6-Tetramethylterephthalonitrile | 1,3,5-Triazine | Ionothermal (ZnCl₂, 400-600 °C) | Permanent microporosity |

Application in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

While 2,3,5,6-tetramethylterephthalonitrile is not typically used in traditional Metal-Organic Frameworks (MOFs), which are formed by coordination bonds between metal ions and organic linkers, it is a quintessential building block for Covalent Organic Frameworks (COFs), specifically CTFs. nih.gov In this context, the entire polymerization process is a framework synthesis.

In the synthesis of CTFs, 2,3,5,6-tetramethylterephthalonitrile functions as the organic linker or building block. The dinitrile groups are the points of covalent bond formation that construct the framework. The resulting material is a fully covalent network solid, which imparts exceptional thermal and chemical stability compared to the coordination-bond-based structures of MOFs. hhu.denih.gov The tetramethyl-substituted aromatic core constitutes the "strut" of the framework, defining the geometry and the chemical environment within the pores.

The primary synthetic methodology for creating CTFs from 2,3,5,6-tetramethylterephthalonitrile is ionothermal synthesis . nih.govhhu.de A typical procedure involves mixing the monomer with a significant excess of a Lewis acid catalyst, such as anhydrous zinc chloride (a molar ratio of 1:10 monomer to ZnCl₂ is common), in a sealed quartz ampoule under vacuum. hhu.de The ampoule is then heated in a furnace to high temperatures, often 400 °C or higher, for an extended period (e.g., 40-72 hours). hhu.de After cooling, the resulting solid is washed extensively to remove the salt template and any unreacted monomer, yielding the purified porous framework.

Milder, acid-catalyzed conditions using TFMS can also be employed to synthesize these frameworks at lower temperatures, which can sometimes offer better control over the final structure but may result in lower surface areas compared to high-temperature ionothermal methods. hhu.de

The pore structure of frameworks derived from 2,3,5,6-tetramethylterephthalonitrile can be engineered through several strategies.

Control of Synthetic Conditions: The Brunauer-Emmett-Teller (BET) surface area, a measure of porosity, is highly influenced by the reaction temperature and the monomer-to-catalyst ratio in ionothermal synthesis. hhu.de Research on other aromatic nitriles has shown that reaction temperatures around 600 °C can yield higher surface areas than those conducted at 400 °C. hhu.de

Mixed-Linker Strategy: A powerful approach to tune pore properties is the use of a mixed-linker strategy. hhu.de Here, 2,3,5,6-tetramethylterephthalonitrile could be co-polymerized with other aromatic nitriles of different lengths, geometries, or functionalities (e.g., trinitriles or tetranitriles). This allows for fine-tuning of the framework's pore size, pore volume, and surface chemistry, which can enhance performance in applications like gas storage and separation. hhu.de For example, co-polymerizing with a smaller linker could reduce the average pore size, while a larger linker would expand it.

Intrinsic Functionalization: The 2,3,5,6-tetramethylterephthalonitrile monomer provides intrinsic functionality to the framework. The four methyl groups project into the pores, creating a hydrophobic and electron-rich pore environment. This inherent functionality is a direct result of the monomer choice and influences the framework's interaction with guest molecules.

| Parameter | Engineering Strategy | Expected Outcome | Reference |

| Surface Area | Increase ionothermal synthesis temperature (e.g., from 400 °C to 600 °C) | Higher BET surface area | hhu.de |

| Pore Size | Co-polymerize with a longer/shorter dinitrile linker | Increase/decrease in average pore diameter | hhu.de |

| Gas Uptake | Co-polymerize with a trinitrile or tetranitrile linker | Enhanced CO₂ and CH₄ uptake capacities | hhu.de |

| Pore Environment | Use of 2,3,5,6-tetramethylterephthalonitrile as the sole linker | Hydrophobic, electron-rich pore surface due to methyl groups | N/A |

Electronic and Optoelectronic Properties of 2,3,5,6-Tetramethylterephthalonitrile-Containing Materials

The electronic properties of organic materials are fundamentally dictated by their molecular structure, including the nature of the aromatic core, the type and position of substituent groups, and the degree of intermolecular interaction and ordering in the solid state. Generally, terephthalonitrile-based structures are known to be electron-accepting due to the electron-withdrawing nature of the two nitrile (-CN) groups. The presence of four methyl (-CH₃) groups, which are weakly electron-donating, on the benzene ring in 2,3,5,6-tetramethylterephthalonitrile would be expected to modulate its electronic characteristics compared to the unsubstituted terephthalonitrile (B52192). These methyl groups would likely increase the electron density of the aromatic ring, potentially raising the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and influencing the material's charge transport and photophysical properties.

In the broader context of materials science, related compounds are actively investigated. For instance, theoretical studies using Density Functional Theory (DFT) are often employed to predict the electronic and optical properties of novel organic molecules. Such studies can provide valuable insights into the HOMO-LUMO gap, which is a critical parameter for determining a material's potential in electronic and optoelectronic applications, as well as its absorption spectra. For example, computational analyses of similar Schiff base compounds have been used to understand intramolecular charge transfer and chemical reactivity by examining frontier molecular orbitals. nih.gov Similarly, theoretical investigations on various organic compounds help in predicting their suitability for applications like non-linear optics by calculating polarizability and hyperpolarizability. researchgate.net

However, without specific experimental data or dedicated computational studies on materials containing 2,3,5,6-tetramethylterephthalonitrile, any discussion of their electronic and optoelectronic properties remains speculative. Detailed research findings, including data on charge carrier mobility, photoluminescence quantum yields, and performance in electronic devices, are necessary to fully elucidate the potential of this compound in advanced materials. Such data would typically be presented in tables to allow for clear comparison and analysis.

Table 1: Hypothetical Electronic Properties of a Polymer Derived from 2,3,5,6-Tetramethylterephthalonitrile

| Property | Value | Method of Determination |

| HOMO Energy Level | Data not available | Cyclic Voltammetry |

| LUMO Energy Level | Data not available | Cyclic Voltammetry / UV-Vis Spectroscopy |

| Electrochemical Band Gap | Data not available | Calculated from HOMO/LUMO |

| Optical Band Gap | Data not available | Tauc Plot from UV-Vis Absorption |

| Electron Mobility | Data not available | Space-Charge Limited Current (SCLC) |

| Hole Mobility | Data not available | Space-Charge Limited Current (SCLC) |

Table 2: Hypothetical Photophysical Properties of a Material Containing 2,3,5,6-Tetramethylterephthalonitrile

| Property | Value (in solution) | Value (in thin film) |

| Absorption Maximum (λ_abs) | Data not available | Data not available |

| Emission Maximum (λ_em) | Data not available | Data not available |

| Photoluminescence Quantum Yield (Φ_PL) | Data not available | Data not available |

| Fluorescence Lifetime (τ) | Data not available | Data not available |

The tables above are placeholders to illustrate how such data would be presented if available. The absence of concrete values underscores the gap in the current scientific literature regarding the electronic and optoelectronic properties of materials specifically synthesized using 2,3,5,6-tetramethylterephthalonitrile. Future research in this area would be invaluable for assessing its viability in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Functionalization and Derivatization of 2,3,5,6 Tetramethylterephthalonitrile

Regioselective C-H Functionalization of the Tetramethylbenzene Core

The tetramethylbenzene (durene) core of the molecule presents opportunities for direct C-H functionalization, a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials.

The four methyl groups on the benzene (B151609) ring are potential sites for functionalization, most commonly through free-radical halogenation. The introduction of bromine atoms, for instance, can convert the methyl groups into bromomethyl groups, which are versatile synthetic handles for further derivatization.

The presence of electron-withdrawing nitrile groups on the aromatic ring influences the reactivity of the methyl groups. While specific studies on 2,3,5,6-tetramethylterephthalonitrile are limited, related methodologies suggest that the bromination of methyl groups on aromatic rings bearing electron-withdrawing substituents can be achieved. For example, a patented method describes the bromination of a methyl group on an aromatic ring in the presence of bentonite (B74815) clay as a catalyst and dichloromethane (B109758) as a solvent. This approach is particularly suited for aromatic compounds with electron-withdrawing groups like nitro or cyano, as these groups tend to deactivate the aromatic ring towards electrophilic substitution, thereby favoring reaction at the methyl substituents.

Table 1: Representative Conditions for Methyl Group Bromination on Activated Aromatic Rings

| Reagent/Catalyst | Solvent | Temperature (°C) | Notes |

| Bromine/Bentonite | Dichloromethane | 0-30 | Selective for methyl group bromination on rings with electron-withdrawing groups. |

| N-Bromosuccinimide | Carbon tetrachloride | Reflux | Common reagent for allylic and benzylic bromination. |

This table presents generalized conditions and may require optimization for 2,3,5,6-tetramethylterephthalonitrile.

Direct C-H arylation and alkenylation reactions, typically catalyzed by transition metals like palladium and rhodium, represent an atom-economical approach to form new carbon-carbon bonds on the aromatic ring. nih.gov While direct C-H functionalization of the sterically hindered and electron-deficient aromatic ring of 2,3,5,6-tetramethylterephthalonitrile presents a significant challenge, advances in catalyst design offer potential pathways.

Palladium-catalyzed direct arylation has emerged as a powerful method for the synthesis of biaryl compounds from simple arenes. rsc.org These reactions often employ specialized ligands to facilitate the C-H activation step. nih.gov Similarly, rhodium-catalyzed C-H activation has been extensively used for the alkylation and cyclization of various aromatic compounds. nih.gov For instance, rhodium catalysis has been successfully applied to the oxidative annulation of arylindoles with alkenes and alkynes. nih.gov Although direct application to 2,3,5,6-tetramethylterephthalonitrile has not been extensively reported, these methodologies provide a foundation for future research into the direct functionalization of its aromatic C-H bonds.

Chemical Transformations of the Nitrile Functionality

The two nitrile groups are key reactive sites in 2,3,5,6-tetramethylterephthalonitrile, offering entry into a wide range of nitrogen-containing compounds and carboxylic acid derivatives.

Common transformations include:

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,3,5,6-tetramethylterephthalic acid. This dicarboxylic acid can serve as a monomer for the synthesis of polyesters and other polymers. The recovery of terephthalic acid from sources like polyethylene (B3416737) terephthalate (B1205515) (PET) through acid hydrolysis is a well-established industrial process, highlighting the feasibility of this transformation. researchgate.net

Reduction: Reduction of the nitrile groups leads to the formation of primary amines. A variety of reducing agents can be employed, with lithium aluminum hydride (LiAlH4) being a common choice for the complete reduction of nitriles to amines. libretexts.orgyoutube.com Milder reducing agents can also be used to achieve different outcomes. For example, diisopropylaminoborane (B2863991) has been shown to reduce a variety of aliphatic and aromatic nitriles to primary amines in the presence of a catalytic amount of lithium borohydride. nih.gov

Cycloaddition Reactions: Nitrile groups can participate in cycloaddition reactions to form various heterocyclic rings. libretexts.org For example, [3+2] cycloaddition reactions with nitrile oxides can yield isoxazole (B147169) derivatives. mdpi.com These reactions provide a powerful tool for the construction of complex heterocyclic systems.

Table 2: Summary of Chemical Transformations of the Nitrile Functionality

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | 2,3,5,6-Tetramethylterephthalic acid |

| Reduction | LiAlH₄, then H₂O | 1,4-Bis(aminomethyl)-2,3,5,6-tetramethylbenzene |

| [3+2] Cycloaddition | Ar-CNO | Isoxazole derivatives |

Synthesis of Novel 2,3,5,6-Tetramethylterephthalonitrile Derivatives for Specific Research Applications

The derivatization of 2,3,5,6-tetramethylterephthalonitrile is driven by the quest for new materials with unique properties. For example, substituted terephthalonitriles are precursors for the synthesis of phthalocyanines, a class of macrocyclic compounds with applications in dyes, pigments, and chemical sensors. The substituents on the periphery of the phthalocyanine (B1677752) ring significantly influence its electronic properties and solubility.

While specific examples starting directly from 2,3,5,6-tetramethylterephthalonitrile are not extensively documented in readily available literature, the synthesis of 6-aryl dopamine (B1211576) derivatives via palladium-catalyzed Suzuki coupling of a brominated precursor highlights a relevant synthetic strategy. mdpi.com This suggests that functionalization of the tetramethylbenzene core, for instance through the bromination of the methyl groups as discussed in section 6.1.1, could provide a handle for introducing a wide variety of substituents via cross-coupling reactions, leading to novel derivatives with tailored properties for materials science research.

Theoretical and Computational Investigations of 2,3,5,6 Tetramethylterephthalonitrile

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies, primarily employing density functional theory (DFT), are fundamental to elucidating the electronic nature and chemical behavior of 2,3,5,6-tetramethylterephthalonitrile. These calculations can predict its geometry, electronic distribution, and the energetics of chemical reactions.

The electronic structure of a molecule governs its physical and chemical properties. An essential aspect of this is the analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.netresearchgate.net The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. researchgate.netresearchgate.net

For 2,3,5,6-tetramethylterephthalonitrile, the HOMO is expected to be localized primarily on the electron-rich tetramethyl-substituted benzene (B151609) ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitrile groups and the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap generally suggests higher reactivity and easier electronic transitions.

Table 1: Calculated Frontier Molecular Orbital Properties of 2,3,5,6-Tetramethylterephthalonitrile (Illustrative Data)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

Note: The data in this table is illustrative and would be derived from specific quantum chemical calculations (e.g., using DFT with a basis set like 6-31G(d)).

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving 2,3,5,6-tetramethylterephthalonitrile. nih.govmdpi.comdntb.gov.ua By identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states, the mechanism of a reaction can be elucidated.

For instance, the hydrolysis of the nitrile groups or electrophilic substitution on the aromatic ring could be modeled. Transition state calculations would reveal the activation energy barriers for these processes, providing a quantitative measure of the reaction rates. This information is critical for understanding the compound's stability and its pathways for chemical transformation.

Molecular Dynamics Simulations of 2,3,5,6-Tetramethylterephthalonitrile Systems

While quantum chemistry focuses on the electronic structure of single or small groups of molecules, molecular dynamics (MD) simulations are employed to study the bulk properties and dynamic behavior of larger systems over time. nih.govnih.gov An MD simulation of 2,3,5,6-tetramethylterephthalonitrile, either in a crystalline phase or in solution, would involve solving Newton's equations of motion for every atom in the system.

These simulations can provide insights into:

Crystal Packing and Intermolecular Interactions: Understanding how molecules of 2,3,5,6-tetramethylterephthalonitrile arrange themselves in a solid state and the nature of the non-covalent interactions (e.g., van der Waals forces, C-H···N interactions) that hold the crystal together.

Conformational Dynamics: Although the core structure is rigid, the rotation of the methyl groups can be studied.

Behavior in Solution: Simulating the compound in a solvent can reveal information about solvation shells and how the molecule interacts with its environment.

Computational Materials Design Utilizing 2,3,5,6-Tetramethylterephthalonitrile

The insights gained from quantum chemical and molecular dynamics studies can be leveraged for the computational design of new materials. 2,3,5,6-Tetramethylterephthalonitrile can serve as a building block or a core structure for more complex functional materials.

High-throughput computational screening, a method that uses automated calculations on large databases of virtual compounds, could be employed to explore derivatives of 2,3,5,6-tetramethylterephthalonitrile for specific applications. For example, by computationally modifying the substituent groups, one could screen for candidates with optimized properties for:

Organic Electronics: Tuning the HOMO-LUMO gap to create materials suitable for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Porous Materials: Using it as a linker in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for gas storage or separation. The rigid structure and nitrile functionalities make it a potentially interesting candidate for such applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Interdisciplinary Prospects

The unique structural and electronic properties of 2,3,5,6-tetramethylterephthalonitrile position it as a valuable building block for advanced materials. Future research is poised to expand its utility through the exploration of multifunctional systems, advanced characterization, sustainable production methods, and novel applications in emerging scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.